molecular formula C23H17IO4 B15342196 4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin CAS No. 13021-90-4

4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin

Cat. No.: B15342196
CAS No.: 13021-90-4
M. Wt: 484.3 g/mol
InChI Key: NORMYKTUVIEQCH-UHFFFAOYSA-N
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Description

4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin is a useful research compound. Its molecular formula is C23H17IO4 and its molecular weight is 484.3 g/mol. The purity is usually 95%.
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Biological Activity

4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin is a derivative of the coumarin family, which is known for its diverse biological activities. Coumarins and their derivatives have garnered significant attention in pharmacology due to their potential therapeutic effects, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.

Anticoagulant Activity

Coumarin derivatives are primarily recognized for their anticoagulant properties. The compound 4-Hydroxycoumarin has been shown to exhibit significant anticoagulant effects comparable to warfarin, a commonly used anticoagulant. A study highlighted that various 4-hydroxycoumarin derivatives demonstrated effective inhibition of vitamin K-dependent carboxylation processes, essential for blood coagulation. Specifically, derivatives with halogen substitutions at the para-position of the aromatic ring exhibited enhanced anticoagulant activity .

Anticancer Properties

Recent studies indicate that coumarins possess anticancer properties through mechanisms such as inducing oxidative stress in cancer cells. For instance, compounds derived from 4-hydroxycoumarin have shown cytotoxic effects against colorectal cancer cells (HCT-116). The cytotoxicity was linked to their ability to modulate redox status and increase reactive oxygen species (ROS) levels within cancer cells, leading to cell death .

Antimicrobial Effects

The antimicrobial potential of coumarins has also been extensively studied. Research indicates that 4-hydroxycoumarin derivatives exhibit significant antimicrobial activity against various pathogens. For example, compounds synthesized from this scaffold demonstrated effective inhibition against bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and coumarins have been investigated for their anti-inflammatory effects. Studies suggest that 4-hydroxycoumarin derivatives can inhibit inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation .

Table of Biological Activities

Activity TypeCompoundMechanism of ActionReference
AnticoagulantThis compoundInhibition of vitamin K-dependent carboxylation
AnticancerVarious 4-hydroxycoumarinsInduction of oxidative stress in cancer cells
Antimicrobial4-Hydroxycoumarin derivativesInhibition of bacterial growth
Anti-inflammatory4-Hydroxycoumarin derivativesModulation of inflammatory pathways

Case Study: Anticancer Activity in HCT-116 Cells

A study conducted on the cytotoxic effects of coumarins on HCT-116 colorectal carcinoma cells revealed that treatment with varying concentrations of 4-hydroxycoumarin derivatives resulted in a dose-dependent decrease in cell viability. The MTT assay indicated that higher concentrations significantly reduced cell viability compared to control groups. The results suggest that these compounds could be further explored as potential anticancer agents due to their ability to induce cytotoxicity through ROS generation .

Case Study: Antimicrobial Efficacy

In another investigation, a series of synthesized 4-hydroxycoumarin derivatives were screened for their antimicrobial properties against several bacterial strains. The results demonstrated that certain derivatives exhibited potent antibacterial activity, outperforming standard antibiotics in some cases. This finding underscores the potential application of these compounds in developing new antimicrobial therapies .

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The 4-hydroxyl group participates in hydrogen bonding and nucleophilic reactions. Key transformations include:

1.1. Knoevenagel Condensation

The hydroxyl group facilitates condensation with aldehydes, forming α,β-unsaturated carbonyl intermediates. For example, reactions with benzaldehyde derivatives yield coumarin-chalcone hybrids .

Reaction ComponentConditionsYield (%)Reference
4-Hydroxycoumarin + BenzaldehydeImidazole (1.0 equiv), H₂O, 65°C82–95
4-Hydroxycoumarin + 2-MethylbenzaldehydePiperidine, EtOH, reflux67–83

1.2. O-Alkylation and Acylation

The hydroxyl group undergoes alkylation with methyl bromoacetate to form ether derivatives (e.g., methyl 2-(coumarin-4-yloxy)acetate) . Acylation with acetic anhydride yields 4-acetoxy derivatives .

Iodine Substitution Reactions

The 6-iodo group acts as a leaving group in cross-coupling reactions:

2.1. Suzuki-Miyaura Coupling

Iodine at position 6 enables palladium-catalyzed coupling with aryl boronic acids. Typical conditions include:

CatalystBaseSolventYield (%)Reference
Pd(PPh₃)₄K₂CO₃DMF73–93
Fe₃O(BPDC)₃TBHPDMF65–96

2.2. Ullmann Coupling

Copper-mediated coupling with amines or thiols generates 6-arylamino or 6-arylthio derivatives .

Naphthyl Side Chain Reactivity

The 1-naphthyl-3-oxobutyl group undergoes electrophilic substitution and cyclization:

3.1. Electrophilic Aromatic Substitution

The electron-rich naphthalene ring reacts with nitrating or sulfonating agents. For example:

ReagentConditionsProductYield (%)
HNO₃ (conc.)/H₂SO₄0–5°C, 2 hours4-Hydroxy-6-iodo-3-(1-nitro-naphthyl-3-oxobutyl)coumarin58

3.2. Cyclization Reactions

The oxobutyl side chain participates in intramolecular cyclization under acidic conditions, forming fused tricyclic coumarins .

Oxobutyl Group Transformations

The 3-oxobutyl moiety is reactive in keto-enol tautomerism and aldol condensations:

4.1. Aldol Condensation

Reaction with aromatic aldehydes forms α,β-unsaturated ketones:

AldehydeCatalystSolventYield (%)
4-ChlorobenzaldehydePiperidineEtOH85–98
FurfuralK₂CO₃H₂O87–96

Cross-Coupling and C–H Functionalization

The coumarin core participates in transition-metal-catalyzed reactions:

5.1. C–H Arylation

Direct functionalization at the C3 position using aryl iodides:

CatalystLigandSolventYield (%)
Pd(OAc)₂PPh₃Toluene72–93

5.2. Photocatalytic Reactions

Visible-light-mediated decarboxylative coupling with α-keto acids generates biaryl derivatives .

Comparative Reaction Pathways

The presence of water influences reaction mechanisms significantly:

ConditionPreferred PathwayEnergy Barrier (kcal/mol)Reference
AnhydrousNIH shift (keto intermediate)11.9
HydratedN-protonation route4.2

Key Research Findings

  • The iodine atom enhances electrophilicity, enabling regioselective cross-coupling .

  • Water stabilizes transition states in hydroxylation, reducing energy barriers by ~20 kcal/mol .

  • Imidazole catalysts improve yields in multicomponent reactions (up to 95%) .

Properties

CAS No.

13021-90-4

Molecular Formula

C23H17IO4

Molecular Weight

484.3 g/mol

IUPAC Name

4-hydroxy-6-iodo-3-(1-naphthalen-1-yl-3-oxobutyl)chromen-2-one

InChI

InChI=1S/C23H17IO4/c1-13(25)11-18(17-8-4-6-14-5-2-3-7-16(14)17)21-22(26)19-12-15(24)9-10-20(19)28-23(21)27/h2-10,12,18,26H,11H2,1H3

InChI Key

NORMYKTUVIEQCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC2=CC=CC=C21)C3=C(C4=C(C=CC(=C4)I)OC3=O)O

Origin of Product

United States

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